Cas no 1016888-28-0 (2-chloro-N-(pentan-3-yl)propanamide)

2-chloro-N-(pentan-3-yl)propanamide is a versatile organic compound featuring a chlorinated propanamide backbone. Its pentan-3-yl substitution enhances solubility and reactivity. This compound offers a unique balance of stability and reactivity, making it ideal for various synthetic applications, including pharmaceutical and agrochemical research. Its structural features allow for efficient transformations in organic synthesis, contributing to the development of novel compounds with potential therapeutic applications.
2-chloro-N-(pentan-3-yl)propanamide structure
1016888-28-0 structure
商品名:2-chloro-N-(pentan-3-yl)propanamide
CAS番号:1016888-28-0
MF:C8H16ClNO
メガワット:177.671741485596
MDL:MFCD09942776
CID:4567244

2-chloro-N-(pentan-3-yl)propanamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-(pentan-3-yl)propanamide
    • Propanamide, 2-chloro-N-(1-ethylpropyl)-
    • 2-chloro-N-(pentan-3-yl)propanamide
    • MDL: MFCD09942776
    • インチ: 1S/C8H16ClNO/c1-4-7(5-2)10-8(11)6(3)9/h6-7H,4-5H2,1-3H3,(H,10,11)
    • InChIKey: ZOJCNUBERQBDEU-UHFFFAOYSA-N
    • ほほえんだ: C(NC(CC)CC)(=O)C(Cl)C

計算された属性

  • せいみつぶんしりょう: 177.092042g/mol
  • どういたいしつりょう: 177.092042g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • ぶんしりょう: 177.67g/mol
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 283.9±23.0 °C at 760 mmHg
  • フラッシュポイント: 125.5±22.6 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

2-chloro-N-(pentan-3-yl)propanamide セキュリティ情報

2-chloro-N-(pentan-3-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01047574-5g
2-Chloro-N-(pentan-3-yl)propanamide
1016888-28-0 95%
5g
¥4235.0 2023-04-06
Chemenu
CM405200-250mg
2-Chloro-N-(pentan-3-yl)propanamide
1016888-28-0 95%+
250mg
$140 2023-02-03
TRC
C370620-100mg
2-Chloro-N-(pentan-3-yl)propanamide
1016888-28-0
100mg
$ 95.00 2022-04-01
Enamine
EN300-27931-1.0g
2-chloro-N-(pentan-3-yl)propanamide
1016888-28-0 95%
1.0g
$256.0 2023-02-14
Enamine
EN300-27931-1g
2-chloro-N-(pentan-3-yl)propanamide
1016888-28-0 95%
1g
$256.0 2023-09-09
Aaron
AR019LEP-500mg
2-chloro-N-(pentan-3-yl)propanamide
1016888-28-0 95%
500mg
$266.00 2025-02-08
1PlusChem
1P019L6D-10g
2-chloro-N-(pentan-3-yl)propanamide
1016888-28-0 95%
10g
$1423.00 2023-12-27
1PlusChem
1P019L6D-1g
2-chloro-N-(pentan-3-yl)propanamide
1016888-28-0 95%
1g
$362.00 2025-03-03
1PlusChem
1P019L6D-5g
2-chloro-N-(pentan-3-yl)propanamide
1016888-28-0 95%
5g
$981.00 2023-12-27
Enamine
EN300-27931-0.05g
2-chloro-N-(pentan-3-yl)propanamide
1016888-28-0 95%
0.05g
$42.0 2023-09-09

2-chloro-N-(pentan-3-yl)propanamide 関連文献

2-chloro-N-(pentan-3-yl)propanamideに関する追加情報

Professional Introduction to 2-chloro-N-(pentan-3-yl)propanamide (CAS No. 1016888-28-0)

2-chloro-N-(pentan-3-yl)propanamide, with the chemical formula C9H17ClNO, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and agrochemicals. The presence of both chloro and amide functional groups makes it a valuable intermediate in organic synthesis, enabling a wide range of chemical modifications and transformations.

The structural features of 2-chloro-N-(pentan-3-yl)propanamide contribute to its unique reactivity and utility. The chloro group is a well-known leaving group in nucleophilic substitution reactions, while the amide bond provides a site for further functionalization through hydrolysis, amidation, or condensation reactions. These properties make it an indispensable building block in the synthesis of complex molecules.

In recent years, there has been growing interest in the development of novel bioactive compounds derived from amide-containing structures. The use of 2-chloro-N-(pentan-3-yl)propanamide as a precursor has led to significant advancements in the synthesis of bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as inhibitors of various enzymatic targets, including proteases and kinases, which are crucial in numerous biological pathways.

One notable area where this compound has shown promise is in the field of drug discovery. Researchers have utilized 2-chloro-N-(pentan-3-yl)propanamide to develop novel small-molecule inhibitors targeting diseases such as cancer and inflammation. The ability to modify the pentan-3-yl side chain provides a scaffold for tuning the pharmacokinetic and pharmacodynamic properties of these compounds, making them more effective in vivo.

The synthesis of 2-chloro-N-(pentan-3-yl)propanamide typically involves the reaction of pentan-3-ylole with chloroacetonitrile under basic conditions, followed by hydrolysis to yield the desired amide. This synthetic route is efficient and scalable, making it suitable for industrial production. Additionally, advances in catalytic methods have further optimized the synthesis, reducing reaction times and improving yields.

The role of computational chemistry in designing and optimizing derivatives of 2-chloro-N-(pentan-3-yl)propanamide cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding affinity and specificity of these compounds towards biological targets with high accuracy. This has accelerated the discovery process and allowed for the rapid identification of lead compounds for further development.

In conclusion, 2-chloro-N-(pentan-3-yl)propanamide (CAS No. 1016888-28-0) is a versatile and highly valuable compound in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an essential intermediate for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new applications for this compound, its importance in drug discovery and chemical synthesis is likely to grow even further.

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